molecular formula C13H16N2O2S B4235536 N-(4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide

N-(4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide

Cat. No. B4235536
M. Wt: 264.35 g/mol
InChI Key: PEEHBWYIPVRVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide, commonly known as MOTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOTA belongs to the class of thiomorpholine compounds, which have been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of MOTA is not fully understood. However, it has been suggested that MOTA may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and their inhibition may contribute to the anti-inflammatory and analgesic effects of MOTA.
Biochemical and Physiological Effects:
MOTA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). MOTA has also been found to increase the levels of the neurotransmitter gamma-aminobutyric acid (GABA), which plays a role in the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

MOTA has several advantages for use in laboratory experiments. It is a stable and relatively easy to synthesize compound. MOTA has also been found to exhibit low toxicity, making it a safe compound to use in laboratory studies. However, the limitations of MOTA include its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of MOTA. One potential area of research is the investigation of MOTA as a potential treatment for various types of cancer. Another area of research is the exploration of MOTA's potential use as an analgesic agent for the treatment of chronic pain. Additionally, the development of new synthetic methods for MOTA may lead to the discovery of new analogs with improved pharmacological properties.

Scientific Research Applications

MOTA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. MOTA has also been investigated for its potential use as an anticancer agent.

properties

IUPAC Name

N-(4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9-2-4-10(5-3-9)15-12(16)8-11-13(17)14-6-7-18-11/h2-5,11H,6-8H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEHBWYIPVRVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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